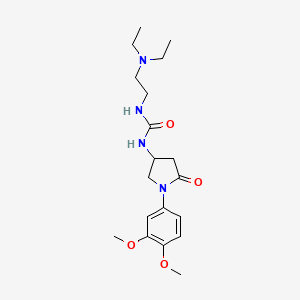

1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound with a unique structure that combines a diethylaminoethyl group, a dimethoxyphenyl group, and a pyrrolidinyl urea moiety

Vorbereitungsmethoden

The synthesis of 1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrrolidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a suitable catalyst.

Attachment of the diethylaminoethyl group: This can be done via nucleophilic substitution reactions, where the diethylaminoethyl group is introduced to the intermediate compound.

Formation of the urea linkage: This final step typically involves the reaction of the intermediate with an isocyanate or a carbodiimide reagent under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow chemistry techniques for better control and efficiency .

Analyse Chemischer Reaktionen

1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the diethylaminoethyl group, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests that it may interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new medications.

Case Study: Antiproliferative Activity

Research has highlighted the antiproliferative activity of related urea derivatives against various cancer cell lines. For instance, compounds similar to 1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea were tested against the NCI-60 human cancer cell lines. Some derivatives exhibited significant growth inhibition, suggesting that structural modifications can enhance their anticancer properties .

Organic Synthesis

Role as an Intermediate

This compound serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable in synthetic methodologies.

Synthesis Pathways

The synthesis typically involves multi-step reactions:

- Formation of the Pyrrolidinone Core : Achieved through cyclization under acidic or basic conditions.

- Introduction of the Dimethoxyphenyl Group : Often through Friedel-Crafts acylation.

- Attachment of the Diethylaminoethyl Group : Via nucleophilic substitution reactions.

- Formation of the Urea Linkage : Involves reaction with isocyanates or carbodiimides under controlled conditions.

Materials Science

Development of Novel Materials

The unique structural characteristics of this compound make it a candidate for developing new materials with specific properties. These could include polymers or nanomaterials that leverage its chemical properties for enhanced performance in various applications.

Table 1: Summary of Research Applications

Wirkmechanismus

The mechanism of action of 1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group may facilitate binding to certain active sites, while the dimethoxyphenyl group can enhance the compound’s affinity and specificity. The pyrrolidinone core may play a role in stabilizing the compound’s conformation, allowing for effective interaction with its targets .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea include:

- 1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate

- 1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)thiourea

These compounds share similar structural features but differ in the nature of the urea linkage, which can influence their chemical reactivity and biological activity.

Biologische Aktivität

Chemical Structure and Properties

The molecular formula for this compound is C29H38N2O6. Its structure features a diethylaminoethyl group, a pyrrolidine ring, and a methoxyphenyl moiety, which contribute to its unique biological properties.

Research indicates that this compound may exhibit several pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that the compound may influence serotonin and norepinephrine levels in the brain, potentially offering therapeutic benefits in treating depression.

- Neuroprotective Effects : The structure suggests possible interactions with neuroreceptors, which could provide protective effects against neurodegenerative diseases.

- Anti-inflammatory Properties : The presence of methoxy groups may enhance anti-inflammatory activity, making it a candidate for further investigation in inflammatory conditions.

In Vitro Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), which may contribute to its antidepressant effects. Additionally, it has been observed to modulate the activity of certain ion channels and receptors associated with neuronal excitability.

In Vivo Studies

Animal model studies have demonstrated that administration of this compound leads to significant improvements in behavioral tests associated with anxiety and depression. Notably, the compound was found to reduce immobility time in forced swim tests and increase locomotor activity in open field tests.

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Efficacy

A study conducted on mice demonstrated that chronic administration of the compound resulted in significant reductions in depressive-like behaviors. The study measured behavioral changes using the forced swim test and tail suspension test, indicating a robust antidepressant effect.

Case Study 2: Neuroprotection in Alzheimer’s Models

In a model of Alzheimer's disease, this compound was shown to reduce amyloid-beta plaque formation and improve cognitive function as measured by maze tests. The neuroprotective effects were attributed to its ability to modulate inflammatory pathways and enhance synaptic plasticity.

Eigenschaften

IUPAC Name |

1-[2-(diethylamino)ethyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O4/c1-5-22(6-2)10-9-20-19(25)21-14-11-18(24)23(13-14)15-7-8-16(26-3)17(12-15)27-4/h7-8,12,14H,5-6,9-11,13H2,1-4H3,(H2,20,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHHNOYCVQVFBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.